molecular formula C12H8N2O2 B372578 2,6-Dihydroxy-5-phenylnicotinonitrile CAS No. 10177-05-6

2,6-Dihydroxy-5-phenylnicotinonitrile

Cat. No.: B372578
CAS No.: 10177-05-6
M. Wt: 212.2g/mol
InChI Key: ZGXFKVQVZHBJDN-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-5-phenylnicotinonitrile is a pyridine-derived compound featuring hydroxyl groups at the 2- and 6-positions, a phenyl substituent at the 5-position, and a nitrile group at the 3-position. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The hydroxyl groups enhance polarity and hydrogen-bonding capacity, influencing solubility and reactivity compared to halogenated analogs.

Properties

CAS No.

10177-05-6

Molecular Formula

C12H8N2O2

Molecular Weight

212.2g/mol

IUPAC Name

6-hydroxy-2-oxo-5-phenyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H8N2O2/c13-7-9-6-10(12(16)14-11(9)15)8-4-2-1-3-5-8/h1-6H,(H2,14,15,16)

InChI Key

ZGXFKVQVZHBJDN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(NC(=O)C(=C2)C#N)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)C(=C2)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-dihydroxy-5-phenylnicotinonitrile with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Differences

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Similarity Score* Key Features
This compound –OH (2,6), –C₆H₅ (5), –CN (3) C₁₂H₇N₂O₂ 235.2 (calc.) High polarity, hydrogen-bonding capacity
2,6-Dichloro-5-phenylnicotinonitrile –Cl (2,6), –C₆H₅ (5), –CN (3) C₁₂H₆Cl₂N₂ 249.1 0.71–0.81 Lipophilic, electron-withdrawing Cl groups
6-Chloro-5-fluoronicotinonitrile –Cl (6), –F (5), –CN (3) C₆HClFN₂ 170.5 0.84 Enhanced electrophilicity due to F/Cl synergy
2-Hydroxy-6-(4-nitrophenyl)-5-phenylazonicotinonitrile –OH (2), –N=N– (azo), –NO₂ (4) C₁₈H₁₁N₅O₃ 345.3 Azo group enables photochemical applications

*Similarity scores derived from structural fingerprint comparisons (e.g., Tanimoto coefficients) .

Physicochemical Properties

  • Melting Points: Chlorinated analogs (e.g., 2,6-dichloro-5-phenylnicotinonitrile) exhibit lower polarity and higher melting points (~250–280°C) due to strong van der Waals interactions . In contrast, hydroxylated derivatives likely have lower melting points but broader solubility in polar solvents (e.g., DMSO, water) due to hydrogen bonding .
  • Spectroscopic Profiles :
    • IR : Hydroxyl groups produce broad O–H stretches (~3446 cm⁻¹) , absent in chloro/fluoro analogs.
    • NMR : Aromatic protons in hydroxylated compounds show downfield shifts due to electron-withdrawing –OH groups, whereas chloro substituents cause distinct splitting patterns (e.g., δ 7.25–8.36 in DMSO-d₆ for nitro-phenyl analogs) .
  • Solubility : Chloro/fluoro derivatives are sparingly soluble in water but dissolve in organic solvents (e.g., DCM, acetone) . Hydroxylated variants likely exhibit improved aqueous solubility.

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